Cas no 463-52-5 (methanimidamide)

Methanimidamide (CH3N=NH) is a reactive intermediate in organic synthesis, characterized by its imine functional group. It serves as a versatile building block for the preparation of heterocyclic compounds, including triazoles and tetrazoles, due to its ability to participate in cycloaddition reactions. The compound is particularly valuable in pharmaceutical and agrochemical research, where it facilitates the introduction of nitrogen-rich motifs. Its high reactivity and selectivity make it useful for constructing complex molecular architectures. Methanimidamide derivatives are also employed in coordination chemistry as ligands for metal complexes. Proper handling under controlled conditions is essential due to its instability and potential sensitivity to moisture and air.
methanimidamide structure
methanimidamide structure
Product Name:methanimidamide
CAS No:463-52-5
MF:CH4N2
MW:44.0558595657349
MDL:MFCD11501605
CID:331240
PubChem ID:68047
Update Time:2025-06-08

methanimidamide Chemical and Physical Properties

Names and Identifiers

    • Methanimidamide (9CI)
    • formamidine
    • methanimidamide
    • CHEBI:38477
    • PFC3YH7YHK
    • UNII-PFC3YH7YHK
    • EINECS 228-639-2
    • 463-52-5
    • PNKUSGQVOMIXLU-UHFFFAOYSA-N
    • DTXSID00870543
    • 87667-19-4
    • NS00040720
    • AKOS005622690
    • M8KP3Q82AG
    • Methanoic acid amidine
    • NSC 39860
    • InChI=1/CH4N2/c2-1-3/h1H,(H3,2,3)
    • Formamidinium
    • imidoformamide
    • HC(=NH)-NH2
    • formimidamide
    • Q27117873
    • UNII-M8KP3Q82AG
    • PNKUSGQVOMIXLU-UHFFFAOYSA-
    • MDL: MFCD11501605
    • Inchi: 1S/CH4N2/c2-1-3/h1H,(H3,2,3)
    • InChI Key: PNKUSGQVOMIXLU-UHFFFAOYSA-N
    • SMILES: NC=N

Computed Properties

  • Exact Mass: 44.03740
  • Monoisotopic Mass: 44.037448136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.9Ų

Experimental Properties

  • Melting Point: 81°C
  • PSA: 49.87000
  • LogP: 0.35220

methanimidamide Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

methanimidamide Pricemore >>

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methanimidamide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Isopropanol
Reference
Inhibition of defect-induced α-to-δ phase transition for efficient and stable formamidinium perovskite solar cells
Chen, Tian; et al, Nature Communications, 2023, 14(1),

methanimidamide Raw materials

methanimidamide Preparation Products

Additional information on methanimidamide

Introduction to Methanimidamide (CAS No. 463-52-5) in Modern Chemical and Pharmaceutical Research

Methanimidamide, a compound with the chemical name Methanimidamide and the CAS number CAS No. 463-52-5, has garnered significant attention in the fields of chemical biology and pharmaceutical development due to its unique structural properties and versatile reactivity. This compound, characterized by its amide functional group and imine moiety, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, which includes a methylene group linking the amide and imine functionalities, contributes to its reactivity and makes it a promising candidate for further exploration in drug discovery and material science.

The chemical structure of Methanimidamide (CAS No. 463-52-5) can be represented as follows: H₂N-C(=NH)-NH₂. This linear arrangement of atoms allows for multiple reaction pathways, making it a versatile building block in organic synthesis. The presence of both an amide bond and an imine group provides opportunities for further functionalization, enabling the creation of complex molecular architectures. These features have made Methanimidamide a subject of interest for researchers aiming to develop novel therapeutic agents and advanced materials.

In recent years, Methanimidamide has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research involves its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction, DNA replication, and cellular degradation. Inhibiting these enzymes has been shown to be effective in treating a wide range of diseases, such as cancer, inflammation, and infectious diseases. Methanimidamide's ability to undergo selective functionalization has allowed researchers to design molecules that can specifically target and inhibit certain proteases, thereby opening up new avenues for therapeutic intervention.

Furthermore, Methanimidamide has been explored as a component in the development of small-molecule drugs targeting neurological disorders. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Researchers have utilized Methanimidamide as a scaffold to develop molecules that can modulate neurotransmitter activity and prevent the aggregation of misfolded proteins associated with these diseases. Preliminary studies have shown promising results in animal models, suggesting that Methanimidamide-based drugs could have significant therapeutic potential.

The role of Methanimidamide (CAS No. 463-52-5) in material science is also noteworthy. Its unique chemical properties make it suitable for use in the synthesis of advanced polymers and coatings. These materials exhibit enhanced durability, flexibility, and chemical resistance, making them ideal for applications in industries such as aerospace, automotive, and electronics. Researchers have incorporated Methanimidamide into polymer matrices to improve their mechanical properties and thermal stability. Additionally, the compound's ability to form coordination complexes with metal ions has led to the development of novel catalysts with applications in industrial processes.

Recent advancements in computational chemistry have further highlighted the importance of Methanimidamide in drug discovery. Molecular modeling studies have revealed that Methanimidamide can interact with biological targets through multiple binding modes, providing insights into its mechanism of action. These studies have facilitated the rational design of more effective derivatives with improved pharmacokinetic properties. Furthermore, computer-aided drug design (CADD) techniques have been used to predict the binding affinity of Methanimidamide analogs to various receptors, aiding in the optimization of lead compounds for clinical trials.

The synthesis of Methanimidamide (CAS No. 463-52-5) is another area where significant progress has been made. Traditional synthetic routes involve condensation reactions between formamidine acetate and ammonia or ammonium salts under controlled conditions. However, recent developments in green chemistry have led to the exploration of more sustainable methods for producing this compound. Researchers have investigated catalytic processes that minimize waste generation and energy consumption while maintaining high yields. These advancements not only improve the efficiency of Methanimidamide synthesis but also align with global efforts to promote environmentally friendly chemical practices.

In conclusion, Methanimidamide is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. The compound's versatility extends beyond drug development into material science, where it contributes to the creation of advanced polymers and coatings with enhanced performance characteristics. As research continues to uncover new applications for Methanimidamide (CAS No. 463-52-5), its importance in advancing scientific knowledge and technological innovation is expected to grow even further.

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